![molecular formula C16H12F3NO6S B12780189 (2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide CAS No. 1392269-18-9](/img/structure/B12780189.png)
(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide is a complex organic compound with a unique structure that includes trifluoromethyl, hydroxy, and benzothiepino furan groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiepino furan core, followed by the introduction of the trifluoromethyl and hydroxy groups. The final step involves the formation of the propanamide moiety.
Preparation of Benzothiepino Furan Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiepino furan ring.
Introduction of Trifluoromethyl and Hydroxy Groups: This can be achieved through selective fluorination and hydroxylation reactions using reagents such as trifluoromethyl iodide and hydrogen peroxide.
Formation of Propanamide Moiety: The final step involves the reaction of the intermediate with an appropriate amine to form the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups in the benzothiepino furan ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted derivatives with nucleophiles
Aplicaciones Científicas De Investigación
(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of (2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide : Lacks the trifluoromethyl and hydroxy groups, affecting its chemical properties.
(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide: Lacks the benzothiepino furan ring, making it less complex.
Uniqueness
The presence of the trifluoromethyl, hydroxy, and benzothiepino furan groups in (2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-1benzothiepino[4,3-b]furan-9-yl)propanamide gives it unique chemical properties, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
1392269-18-9 |
|---|---|
Fórmula molecular |
C16H12F3NO6S |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide |
InChI |
InChI=1S/C16H12F3NO6S/c1-15(23,16(17,18)19)14(22)20-9-3-2-4-10-11(9)12(21)13-8(5-6-26-13)7-27(10,24)25/h2-6,23H,7H2,1H3,(H,20,22)/t15-/m0/s1 |
Clave InChI |
YVEDUSQAAOTGFM-HNNXBMFYSA-N |
SMILES isomérico |
C[C@](C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)OC=C3)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)OC=C3)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


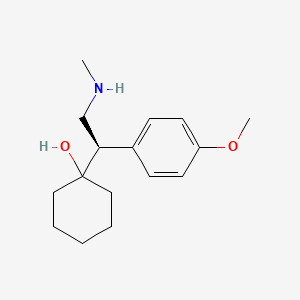
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)

![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)

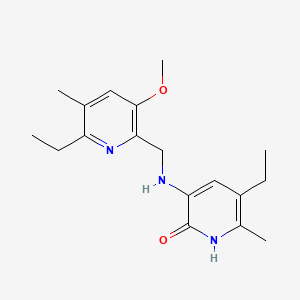


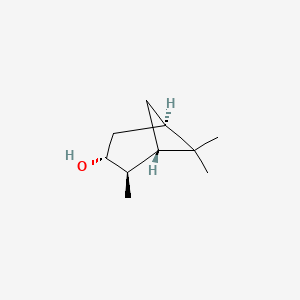

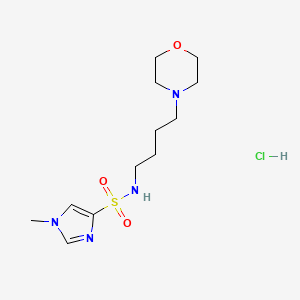
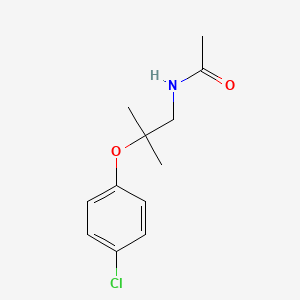
![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)
